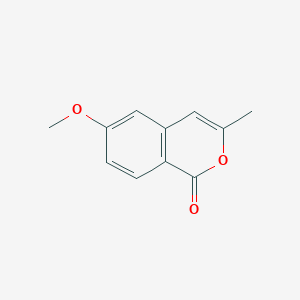
6-methoxy-3-methyl-1H-isochromen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-methyl-isochromen-1-one is a chemical compound belonging to the isocoumarin family. It is characterized by a methoxy group at the 6th position and a methyl group at the 3rd position on the isochromen-1-one skeleton. This compound is known for its presence in various natural products and its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-methyl-isochromen-1-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-methylphthalic anhydride with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isochromen-1-one structure.
Industrial Production Methods
Industrial production of 6-methoxy-3-methyl-isochromen-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-3-methyl-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogens, nitro groups, and sulfonic acid groups.
Applications De Recherche Scientifique
6-Methoxy-3-methyl-isochromen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-methoxy-3-methyl-isochromen-1-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dimethoxy-3-methyl-1H-isochromen-1-one: Similar structure with an additional methoxy group at the 8th position.
5-Bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one: Brominated derivative with methoxy groups at the 6th and 8th positions.
Uniqueness
6-Methoxy-3-methyl-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
6-methoxy-3-methylisochromen-1-one |
InChI |
InChI=1S/C11H10O3/c1-7-5-8-6-9(13-2)3-4-10(8)11(12)14-7/h3-6H,1-2H3 |
Clé InChI |
GFGUJYDCRVUEDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2)OC)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


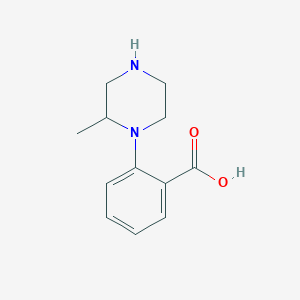
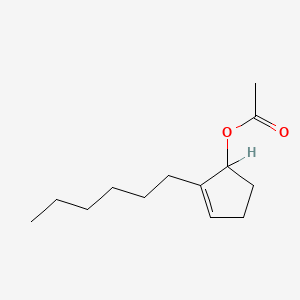
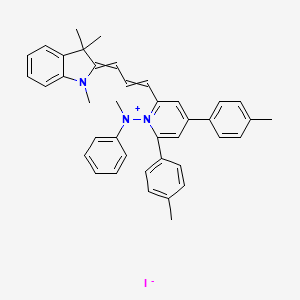
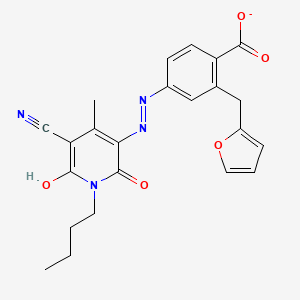
![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)

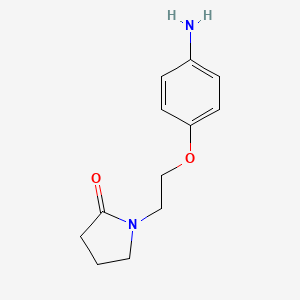
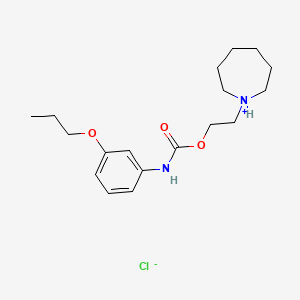
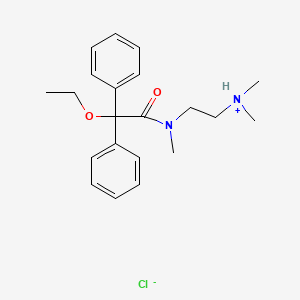
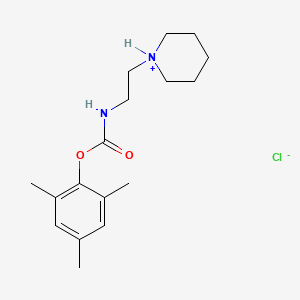
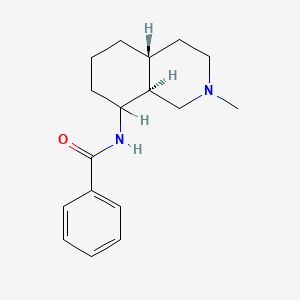
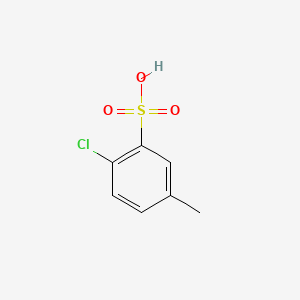
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

